4-Bromo-5-chloro-1H-indazole
Description
Significance of Indazole Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent structure in medicinal chemistry and drug discovery. samipubco.comigi-global.comnih.gov Its significance stems from its ability to serve as a versatile pharmacophore, a molecular framework that can interact with numerous biological targets. samipubco.comresearchgate.net This "privileged scaffold" status makes it a valuable starting point for the development of new therapeutic agents. samipubco.comresearchgate.netpharmablock.com
Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.netbiotech-asia.orgnih.gov Several FDA-approved drugs, such as the anticancer agents axitinib (B1684631) and pazopanib, feature the indazole core, highlighting its clinical relevance. samipubco.compharmablock.comnih.gov The success of these drugs has further fueled interest in exploring the therapeutic potential of novel indazole-based compounds. nih.govrsc.org
The versatility of the indazole ring lies in its unique chemical properties. It possesses both hydrogen bond donor and acceptor capabilities, allowing for diverse interactions with biological macromolecules like proteins and enzymes. pharmablock.com Furthermore, the indazole structure can be readily modified at various positions, enabling chemists to fine-tune the compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. samipubco.comlongdom.org
In the realm of chemical biology, indazole derivatives serve as valuable tools for probing biological pathways. nih.gov Their ability to inhibit specific enzymes, such as kinases, which are crucial regulators of cell signaling, makes them instrumental in studying cellular processes and identifying new drug targets. nih.gov The development of a diverse library of indazole compounds has provided researchers with a powerful toolkit to investigate complex biological systems. samipubco.comlongdom.org
Overview of Halogenated Indazole Derivatives in Chemical and Biological Studies
The introduction of halogen atoms—such as bromine, chlorine, fluorine, and iodine—onto the indazole scaffold has proven to be a highly effective strategy for modulating the physicochemical and biological properties of these compounds. rsc.orgnih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. rsc.orgtandfonline.com
The strategic placement of halogens on the indazole ring is a key aspect of modern drug design. rsc.orgchim.it Different halogen atoms and their positions on the scaffold can lead to distinct biological outcomes. For example, a bromine atom at one position might confer potent anticancer activity, while a chlorine atom at another position could enhance anti-inflammatory properties. This highlights the importance of systematic structure-activity relationship (SAR) studies to optimize the therapeutic potential of halogenated indazoles.
The synthesis of halogenated indazoles is an active area of research, with chemists developing new and efficient methods for their preparation. rsc.orgnih.govchim.it These synthetic advancements have made a wider range of halogenated indazole derivatives accessible for biological evaluation, accelerating the discovery of new drug candidates. rsc.orgnih.gov
Research Trajectories for 4-Bromo-5-chloro-1H-indazole and Related Compounds
The specific compound, this compound, is a di-halogenated indazole derivative that serves as a valuable building block in the synthesis of more complex and biologically active molecules. a2bchem.commolcore.comsigmaaldrich.combldpharm.com Its unique substitution pattern, with a bromine atom at the 4-position and a chlorine atom at the 5-position, offers multiple sites for further chemical modification, allowing for the creation of diverse compound libraries. a2bchem.commolcore.com
Current research involving this compound and structurally similar compounds is largely focused on their potential applications in medicinal chemistry. a2bchem.commolcore.com This includes their use as key intermediates in the synthesis of novel therapeutic agents. a2bchem.com The presence of two different halogen atoms provides opportunities for selective chemical reactions, enabling the introduction of various functional groups to explore their impact on biological activity.
The primary research trajectory for compounds like this compound is in the discovery of new kinase inhibitors for the treatment of cancer. nih.gov The indazole core is a well-established scaffold for targeting kinases, and the specific halogenation pattern of this compound could lead to novel interactions with the kinase active site. Researchers are actively synthesizing and evaluating derivatives of this compound to identify potent and selective inhibitors of cancer-relevant kinases.
Beyond oncology, the anti-inflammatory and antimicrobial potential of derivatives of this compound is also being explored. biotech-asia.orgmdpi.com The general biological activity of indazoles and the known influence of halogenation suggest that this compound could be a starting point for the development of new treatments for inflammatory diseases and infectious conditions. The ongoing research in this area aims to uncover the full therapeutic potential of this and related halogenated indazole scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQXAIHQCZDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Chloro 1h Indazole
Advanced Synthetic Routes to 4-Bromo-5-chloro-1H-indazole
The construction of the this compound scaffold is not a trivial endeavor, often requiring carefully planned multi-step sequences that control the precise placement of substituents on the bicyclic ring system.
Multi-Step Synthesis Strategies for Substituted Indazoles
The synthesis of substituted indazoles, including the 4-bromo-5-chloro variant, typically relies on multi-step pathways starting from readily available benzene (B151609) derivatives. A common strategy involves the initial construction of a correctly substituted aniline (B41778) or benzaldehyde (B42025) precursor, followed by the formation of the pyrazole (B372694) ring.
For instance, a general approach may begin with a substituted aniline, which undergoes diazotization followed by a reductive cyclization to form the indazole ring. chemicalbook.com Another pathway starts with ortho-substituted nitroaromatics, which can be transformed into the indazole core through reductive cyclization. chemicalbook.comorganic-chemistry.org A three-step synthesis for the related 5-bromo-4-fluoro-1H-indazole, for example, starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, a ring closure reaction, and a final deprotection step. google.com These strategies highlight a common theme in indazole synthesis: the assembly of a benzene ring with the necessary precursors for the subsequent cyclization that forms the heterocyclic portion of the molecule.
Key starting materials for such syntheses can include:
o-Toluidines chemicalbook.com
2-Alkynylanilines chemicalbook.com
o-Methylacetanilides chemicalbook.com
Anthranilic Acids chemicalbook.com
2-Halobenzonitriles organic-chemistry.org
These precursors are chosen based on the desired substitution pattern of the final indazole product, with the substituents guiding the subsequent chemical transformations.
Regioselective Halogenation Approaches in Indazole Synthesis
Achieving the specific 4-bromo-5-chloro substitution pattern requires precise control over halogenation reactions, a process known as regioselectivity. This can be accomplished either by halogenating a pre-formed indazole core or, more commonly, by introducing the halogens onto an aromatic precursor prior to the formation of the indazole ring.
Direct halogenation of the indazole ring system can be challenging. For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) have been reported to be unsuccessful, yielding an undesired regioisomer as the major product. nih.gov This underscores the difficulty in predicting and controlling the inherent reactivity of the indazole ring.
A more reliable strategy involves the regioselective halogenation of the starting material. For instance, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a structural isomer of the title compound, begins with the inexpensive 2,6-dichlorobenzonitrile (B3417380). nih.gov This precursor undergoes a regioselective bromination, followed by cyclization with hydrazine (B178648). nih.govchemrxiv.org The use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), is a common and efficient method for the direct C-H halogenation of indazoles and their precursors, often under mild, metal-free conditions. nih.govrsc.orgresearchgate.net By carefully tuning the reaction conditions, it is possible to achieve selective mono- or poly-halogenation. nih.govrsc.org
| Reagent | Halogen Introduced | Typical Use | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine (Br) | Selective bromination of aromatic and heterocyclic rings. | nih.govrsc.org |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | Selective chlorination of aromatic and heterocyclic rings. | rsc.org |
| Bromine (Br₂) | Bromine (Br) | Used for bromination, but can lead to side reactions like hydration of cyano groups. | nih.gov |
| Iodine (I₂) / Base | Iodine (I) | Used for iodination of the C3 position of indazoles. | chim.itmdpi.com |
Cyclization Reactions in the Formation of the 1H-Indazole Ring System
The critical step in the synthesis of this compound is the cyclization reaction that forms the pyrazole ring fused to the halogenated benzene ring. A multitude of methods exist for this transformation, each with its own advantages depending on the available precursors.
Common cyclization strategies include:
Reaction with Hydrazine : This is one of the most direct methods, where an ortho-halo or ortho-hydroxy benzaldehyde or ketone reacts with hydrazine or its derivatives to form the indazole ring. chemicalbook.com For example, 3-aminoindazoles can be formed from the reaction of o-fluorobenzonitriles with hydrazine in a nucleophilic aromatic substitution (SNAr) followed by cyclization. organic-chemistry.orgnih.gov
Cadogan Reductive Cyclization : This method involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by a reductive cyclization promoted by a phosphine (B1218219) reagent to yield the 2H-indazole, which can exist in tautomeric equilibrium with the 1H-indazole. organic-chemistry.org
Intramolecular C-H Amination : Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination is another efficient method for constructing the indazole ring. nih.gov
Ullmann-Type Reaction : An intramolecular, copper-catalyzed Ullmann reaction can be employed to form the N-N bond of the indazole ring, particularly in scalable industrial processes. thieme-connect.com
[3+2] Annulation : This approach involves the reaction of arynes with hydrazones or other 1,3-dipoles to construct the 1H-indazole skeleton. organic-chemistry.org
The choice of cyclization method is dictated by the substituents on the aromatic precursor and the desired final substitution pattern of the indazole product.
Stereochemical Control in Indazole Synthesis
While the core this compound is achiral, the introduction of substituents, particularly at the C3 position, can create a chiral center. Achieving stereochemical control in such cases is an advanced topic in synthetic chemistry.
A notable method for the highly enantioselective synthesis of C3-substituted indazoles involves copper hydride (CuH) catalysis. mit.edunih.gov This approach has been used for the C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.edu The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which controls the stereochemical outcome of the reaction. nih.gov The enantioselectivity is governed by steric interactions between the catalyst's ligand, the substrate, and the substituents in the transition state. mit.edunih.gov This methodology allows for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantiomeric excess. mit.edu
Functionalization and Derivatization of the this compound Core
Once synthesized, the this compound core serves as a versatile scaffold for further chemical modification. The presence of two different halogen atoms at distinct positions provides opportunities for selective functionalization.
Nucleophilic Substitution Reactions of Halogen Atoms on this compound
The bromine and chlorine atoms on the benzene portion of the indazole ring can be displaced by nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). This class of reaction is fundamental to the derivatization of halogenated indazoles.
The SNAr mechanism typically proceeds in two steps:
Attack by a nucleophile on the electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Departure of the leaving group (the halide ion) to restore the aromaticity of the ring. libretexts.org
The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The indazole ring itself acts as an electron-withdrawing group, which activates the attached benzene ring towards nucleophilic attack.
Electrophilic Aromatic Substitution Patterns on Halogenated Indazoles
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. chemicalbook.com In the case of halogenated indazoles such as this compound, the regiochemical outcome of these reactions is governed by the interplay of the directing effects of the two halogen substituents and the fused pyrazole ring.
The indazole ring itself is a bicyclic heteroaromatic system, and electrophilic substitution on the carbocyclic (benzene) ring generally occurs at the C5 and C7 positions, with C3 also being a reactive site on the pyrazole moiety. researchgate.netchemistrysteps.com The benzene portion of this compound has two available positions for substitution: C6 and C7. The directing effects of the existing halogen substituents play a crucial role in determining the site of further electrophilic attack.
In this compound, the following directing effects are at play:
The 4-bromo substituent directs incoming electrophiles to its ortho position (C3 and C5) and its para position (C7). Position C5 is already substituted.
The 5-chloro substituent directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (none available). Position C4 is already substituted.
Considering these influences, electrophilic attack is electronically favored at positions C6 and C7. A computational study on 4-sulfonamido-1H-indazoles demonstrated a high propensity for regioselective bromination at the C7 position, highlighting its accessibility. nih.gov Nitration of 7-nitroindazole (B13768) has also been shown to yield 3,7-dinitro-1H-indazole, indicating that C3 is a viable position for electrophilic attack, particularly when the benzene ring is deactivated. libretexts.org For this compound, while C3 is a potential site, the primary locations for further substitution on the carbocyclic ring would be C6 and C7, with the precise outcome depending on the specific electrophile and reaction conditions.
Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Directing Position(s) |
| 4-Bromo | 4 | Electron-withdrawing | Electron-donating | C3, C7 |
| 5-Chloro | 5 | Electron-withdrawing | Electron-donating | C6 |
| Pyrazole Ring | Fused | Electron-withdrawing | - | C3, C5, C7 |
Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. austinpublishinggroup.com For dihalogenated substrates like this compound, the key challenge and opportunity lie in achieving regioselective coupling at one of the two halogenated positions.
The selectivity of these reactions is primarily dictated by the differing reactivity of the carbon-halogen bonds. In palladium-catalyzed couplings, the oxidative addition step is typically rate-determining, and its facility follows the trend of bond dissociation energies: C–I > C–Br > C–OTf > C–Cl. researchgate.networdpress.com Consequently, a carbon-bromine bond will almost always react in preference to a carbon-chlorine bond under standard cross-coupling conditions.
This principle is well-documented in various heterocyclic systems. For instance, in the Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine, the reaction occurs selectively at the C5-bromo position. wordpress.com Similarly, 3-chloro-5-bromo-6-phenylpyridazine undergoes coupling at the C5 position, leaving the C-Cl bond intact. wordpress.com
Applying this established principle to this compound, a palladium-catalyzed cross-coupling reaction with an organoboron reagent (Suzuki), an organotin reagent (Stille), or an amine (Buchwald-Hartwig) would be expected to proceed with high regioselectivity at the C4-bromo position. The C5-chloro position would remain unreacted, providing a handle for subsequent, more forcing transformations if desired. While specific catalyst and ligand systems can sometimes override this intrinsic reactivity, especially if one position is significantly more electronically activated than the other, the general reactivity of C-Br over C-Cl is a robust and predictable trend. researchgate.net
Table 2: Expected Regioselectivity in Cross-Coupling Reactions
| Reaction Type | Substrate | Expected Reactive Site | Rationale |
| Suzuki-Miyaura | This compound | C4-Br | Higher reactivity of C-Br vs. C-Cl in Pd-catalyzed oxidative addition. researchgate.networdpress.com |
| Stille | This compound | C4-Br | Higher reactivity of C-Br vs. C-Cl in Pd-catalyzed oxidative addition. |
| Buchwald-Hartwig | This compound | C4-Br | Higher reactivity of C-Br vs. C-Cl in Pd-catalyzed oxidative addition. |
Oxidation and Reduction Reactions of the Indazole System
The indazole ring system exhibits considerable aromatic stability, rendering the heterocyclic core relatively resistant to oxidation and reduction reactions under mild conditions. researchgate.netpharmaguideline.com However, the reactivity depends significantly on the reagents used and the substituents present on the ring.
Oxidation: The indazole nucleus is generally stable towards common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat, strong acid/base) can lead to the degradation and cleavage of the benzene ring, a reaction common to many fused aromatic systems. rsc.orgnih.gov More controlled oxidation typically targets substituents on the ring rather than the core itself. For example, alkyl or formyl groups attached to the indazole ring can be oxidized to carboxylic acids. nih.gov The dehydrogenation of partially hydrogenated heterocycles to their aromatic counterparts is a known transformation, suggesting that an indoline (B122111) derivative could be aromatized to an indazole. researchgate.net For this compound, the core aromatic system is expected to be robust, and oxidative reactions would likely require forcing conditions that could compromise the entire structure.
Reduction: Reduction of the indazole system can be achieved through several methods, with varying outcomes.
Catalytic Hydrogenation: This is a powerful method for reducing aromatic systems, but it often requires more forcing conditions (higher pressure and temperature) compared to the reduction of simple alkenes. chim.it For a halogenated substrate like this compound, catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Rh catalyst) is likely to be complicated by competing dehalogenation reactions. mdma.ch Therefore, treatment with H₂/Pd-C could yield a mixture of products, including 1H-indazole (dehalogenation), 4-bromo-5-chloro-2,3-dihydro-1H-indazole (partial reduction of the pyrazole ring), and fully dehalogenated and saturated perhydroindazole derivatives.
Hydride Reducing Agents: Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally not capable of reducing stable aromatic carbocyclic or heterocyclic rings. wordpress.com These reagents are highly effective for the reduction of carbonyl groups (aldehydes, ketones, esters) and other unsaturated functional groups, but they will not reduce the indazole ring of this compound.
Electrochemical Reduction: Indazoles can be reduced electrochemically to form indazole anions, demonstrating that the ring system can accept electrons.
N-Substitution Reactions on the Indazole Nitrogen Atoms
The presence of an acidic N-H proton in the pyrazole ring makes 1H-indazoles amenable to substitution at the nitrogen atoms. Direct alkylation or acylation of an unsubstituted indazole typically yields a mixture of N1 and N2 isomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. researchgate.net
The regioselectivity of N-substitution is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.
Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically favored isomer. Reactions that allow for equilibration, for instance through the use of specific α-halo carbonyl electrophiles, can favor the formation of the N1 product.
Influence of Base and Solvent: The choice of base and solvent system can significantly alter the N1/N2 product ratio. For example, initial screenings have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide a promising system for achieving N1-selective alkylation. In contrast, different conditions may favor the N2 isomer.
Steric and Electronic Effects: Substituents on the indazole ring influence the regioselectivity. Sterically demanding groups at the C7 position can hinder substitution at the adjacent N1 position, thereby favoring N2 substitution. Conversely, bulky groups at C3 can favor N1 substitution. For this compound, the electron-withdrawing nature of the halogens decreases the electron density of the entire ring system and increases the acidity of the N-H proton. This electronic effect will modulate the nucleophilicity of both nitrogen atoms, influencing the kinetics of the substitution reaction.
A study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that highly regioselective N1- and N2-alkylations could be achieved from the same starting material simply by controlling the reagents, with DFT calculations suggesting that chelation mechanisms drive the selectivity.
Table 3: Factors Influencing Regioselectivity of Indazole N-Substitution
| Factor | Favors N1-Substitution | Favors N2-Substitution | Rationale |
| Stability | Yes | No | N1-tautomer is thermodynamically more stable. researchgate.net |
| Base/Solvent | Condition-dependent (e.g., NaH in THF) | Condition-dependent | Alters the nature of the indazolide anion and its reactivity. |
| Steric Hindrance | C3-substituents | C7-substituents | Blocks access to the adjacent nitrogen atom. |
| Electrophile | Condition-dependent | Condition-dependent | Can influence kinetic vs. thermodynamic control. |
Development of Novel Synthetic Protocols for Halogenated Indazoles
The growing importance of halogenated indazoles as key intermediates in medicinal chemistry has spurred the development of new and efficient synthetic methodologies. These modern protocols often focus on improving regioselectivity, scalability, and functional group tolerance compared to classical methods.
One notable example is the practical, multi-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the potent HIV capsid inhibitor Lenacapavir. This protocol begins with inexpensive 2,6-dichlorobenzonitrile and proceeds through a two-step sequence:
Regioselective Bromination: The starting material is first brominated. This step is crucial for installing the bromine atom at the correct position to ultimately yield the 7-bromo product.
Heterocycle Formation: The resulting brominated intermediate undergoes cyclization with hydrazine to form the 3-aminoindazole ring. This step leverages a selective cyclization to furnish the desired 7-bromo-4-chloro isomer.
Another modern approach is detailed in a patent for the synthesis of 5-bromo-4-fluoro-1H-indazole. This three-step synthesis starts from 3-fluoro-2-methylaniline:
Bromination: The aniline starting material is brominated using N-bromosuccinimide (NBS) in acetonitrile.
Ring Closure: The resulting intermediate undergoes a diazotization and ring-closure reaction using isoamyl nitrite (B80452) to form the N-acetylated indazole ring.
Deprotection: The acetyl protecting group is removed under basic conditions (potassium carbonate or bicarbonate in methanol/water) to give the final 5-bromo-4-fluoro-1H-indazole product in good yield.
Table 4: Comparison of Novel Synthetic Protocols for Dihalogenated Indazoles
| Target Compound | Starting Material | Key Steps | Advantages |
| 7-Bromo-4-chloro-1H-indazol-3-amine | 2,6-Dichlorobenzonitrile | Regioselective bromination, Hydrazine cyclization | Scalable, chromatography-free, uses inexpensive starting material. |
| 5-Bromo-4-fluoro-1H-indazole | 3-Fluoro-2-methylaniline | Bromination (NBS), Diazotization/Ring Closure, Deprotection | Short synthetic path, mild reaction conditions, high product yield. |
Biological Activity and Pharmacological Relevance of 4 Bromo 5 Chloro 1h Indazole Derivatives
Anticancer Activity of 4-Bromo-5-chloro-1H-indazole Analogs
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting various mechanisms of action against cancer cells.
Inhibition of Cell Proliferation and Induction of Apoptosis
A series of novel polysubstituted indazoles have been synthesized and evaluated for their in vitro antiproliferative and apoptotic activities against selected human cancer cell lines. japsonline.com Several of these compounds demonstrated interesting antiproliferative activity, with IC50 values in the micromolar range. japsonline.com Furthermore, selected compounds were capable of inducing apoptosis to a significant extent. japsonline.com Some of these derivatives were observed to cause a block in the S phase of the cell cycle, accompanied by a decrease in cells in the G2/M and/or G0/G1 phases and the generation of hypodiploid peaks. japsonline.com One particular molecule, however, induced a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism of action possibly involving the microtubule system. japsonline.com
Modulation of Key Signaling Pathways (e.g., Phosphoinositide 3-Kinase (PI3K) Pathway, Mitogen-Activated Protein Kinase (MAPK) Pathway)
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in cancer cells and plays a crucial role in cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit broad-spectrum antiproliferative activity against various cancer cells, with evidence suggesting their mechanism of action involves the inhibition of the PI3K/AKT/mTOR pathway. nih.gov One of the lead compounds from this series, W24, was found to inhibit proliferation by affecting DNA synthesis and inducing G2/M cell cycle arrest and apoptosis. nih.gov
While direct studies on the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound derivatives are limited, the broader class of indazole derivatives has been investigated for their potential to inhibit kinases within this pathway. The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov In silico molecular docking studies have suggested that certain indazole-sulfonamide compounds have a strong affinity for MAPK1, indicating their potential as cancer treatments by targeting this pathway. mdpi.com
In Vitro Cytotoxicity and Antiproliferative Studies against Cancer Cell Lines
The in vitro cytotoxic and antiproliferative activities of various indazole derivatives have been extensively studied against a panel of human cancer cell lines. For instance, a series of novel polysubstituted indazoles showed IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. japsonline.com Further testing of the most active compounds against a broader panel of cell lines including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast) confirmed their antiproliferative activity. japsonline.com
Another study on indazole analogues of curcumin (B1669340) demonstrated low to medium cytotoxic activity against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. japsonline.com The IC50 values against MCF-7 cells were between 45.97 and 86.24 µM, while against HeLa cells, they ranged from 46.36 to 100 µM. japsonline.com Notably, these compounds were more cytotoxic against WiDr cells, with IC50 values between 27.20 and 58.19 µM. japsonline.com
A separate investigation into 1H-indazole-3-amine derivatives revealed promising inhibitory effects against several cancer cell lines, including K562 (chronic myeloid leukemia), A549, PC-3 (prostate), and HepG-2 (hepatoma). nih.gov One compound, 6o, exhibited a significant inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.gov
Table 1: In Vitro Cytotoxicity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Polysubstituted indazoles | A2780 (Ovarian) | 0.64 - 17 | japsonline.com |
| Polysubstituted indazoles | A549 (Lung) | 0.64 - 17 | japsonline.com |
| Indazole-curcumin analogs | MCF-7 (Breast) | 45.97 - 86.24 | japsonline.com |
| Indazole-curcumin analogs | HeLa (Cervical) | 46.36 - 100 | japsonline.com |
| Indazole-curcumin analogs | WiDr (Colorectal) | 27.20 - 58.19 | japsonline.com |
| Compound 6o | K562 (Leukemia) | 5.15 | nih.gov |
| Compound 6o | HEK-293 (Normal) | 33.20 | nih.gov |
In Vivo Efficacy Studies of Indazole Anticancer Agents
While extensive in vitro data exists, in vivo studies are crucial to validate the therapeutic potential of these compounds. Research on 3-amino-1H-indazole derivatives targeting the PI3K/AKT/mTOR pathway has shown that a lead compound, W24, displayed a low tissue toxicity profile and good pharmacokinetic properties in vivo. nih.gov This suggests that indazole derivatives can be well-tolerated and effective in a whole-organism setting. However, specific in vivo efficacy studies for anticancer agents derived directly from the this compound scaffold are not yet widely reported in the available literature.
Anti-inflammatory Properties of this compound Compounds
Indazole derivatives have been recognized for their anti-inflammatory properties. nih.gov Studies on indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have demonstrated significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema in rats, a common model for acute inflammation. nih.govresearchgate.net The anti-inflammatory effect of these compounds is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and their free radical scavenging activity. nih.govresearchgate.net
For instance, in an in vitro COX-2 inhibition assay, 5-aminoindazole exhibited a maximum of 78% inhibition at a concentration of 50 µM, with an IC50 value of 12.32 µM. nih.gov In the same assay, indazole and 6-nitroindazole showed IC50 values of 23.42 µM and 19.22 µM, respectively. nih.gov These findings highlight the potential of the indazole scaffold in developing new anti-inflammatory agents. While these studies provide a strong rationale, specific research on the anti-inflammatory properties of this compound derivatives is needed to fully elucidate their potential in this therapeutic area.
Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | nih.gov |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | nih.gov |
| Indazole | COX-2 Inhibition | 23.42 | nih.gov |
| 5-Aminoindazole | IL-1β Inhibition | 220.46 | nih.gov |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | nih.gov |
| Indazole | IL-1β Inhibition | 120.59 | nih.gov |
Antimicrobial and Antiviral Potential of Indazole Derivatives
The indazole core has also been explored for its antimicrobial and antiviral activities. nih.gov
A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.gov These compounds were assayed for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov The results indicated that this series exhibited better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov
Specifically, compounds 12 and 18 from this series were 256-fold more potent than 3-methoxybenzamide (B147233) (a known FtsZ inhibitor) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 18 also showed significant activity against S. aureus ATCC29213. nih.gov Notably, compound 9 demonstrated the best activity against S. pyogenes PS, being more active than the standard antibiotics ciprofloxacin (B1669076) and curcumin. nih.gov Some of these synthesized compounds also displayed moderate inhibition of cell division against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853. nih.gov
While the antibacterial potential of 4-bromo-1H-indazole derivatives is evident, the antiviral and broader antifungal activities of this compound derivatives are less explored. The broader class of nitrogen-containing heterocycles, including indazoles, has been a source of promising new chemotypes for treating bacterial infections, and some have shown antifungal, and antiviral activities. mdpi.comnih.gov Further research is warranted to specifically investigate the antiviral and antifungal potential of this compound derivatives.
Table 3: Antibacterial Activity of a 4-bromo-1H-indazole Derivative (Compound 9)
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. pyogenes PS | 4 | nih.gov |
Enzyme Inhibition Studies of this compound and Related Compounds
Derivatives of the indazole nucleus have been extensively investigated for their potential to inhibit various enzymes implicated in human diseases. The specific substitution pattern of 4-bromo-5-chloro is anticipated to influence the potency and selectivity of these compounds across different enzyme families.
The indazole core is a well-established hinge-binding motif in a multitude of protein kinase inhibitors. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other proliferative disorders. While specific inhibitory data for this compound itself is not extensively detailed in the available literature, the activity of related indazole derivatives provides a strong rationale for its potential in this area.
For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were developed as potent inhibitors targeting the 'DFG-out' conformation of several kinases. nih.govnih.gov Certain compounds in this series demonstrated single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3), proto-oncogene c-Kit, and the platelet-derived growth factor receptor alpha (PDGFRα). nih.govnih.gov The development of selective FLT3 inhibitors remains a challenge, as many compounds also inhibit closely related kinases that are important for normal physiological functions, such as KDR (VEGFR-2), FGFR, PDGFR, and c-KIT. nih.gov
The indazole amide scaffold has also been optimized for potent inhibition of extracellular signal-regulated kinase (ERK). nih.gov The strategic placement of halogen atoms on inhibitor scaffolds is a common strategy to enhance binding affinity and selectivity by forming specific interactions within the ATP-binding pocket of the target kinase. Therefore, the 4-bromo and 5-chloro substituents on the indazole ring are positioned to potentially exploit hydrophobic and halogen-bonding interactions to achieve potent and selective kinase inhibition.
Table 1: Kinase Inhibition by Representative Indazole Derivatives
| Compound Scaffold | Target Kinase | Inhibitory Concentration (IC50/EC50) |
|---|---|---|
| 3-amino-1H-indazol-6-yl-benzamides | FLT3 | Single-digit nM |
| 3-amino-1H-indazol-6-yl-benzamides | c-Kit | Single-digit nM |
| 3-amino-1H-indazol-6-yl-benzamides | PDGFRα (T674M mutant) | Single-digit nM |
| AZD2932 (Indazole derivative) | VEGFR-2 | 8 nM |
| AZD2932 (Indazole derivative) | PDGFRβ | 4 nM |
| AZD2932 (Indazole derivative) | Flt-3 | 7 nM |
| AZD2932 (Indazole derivative) | c-Kit | 9 nM |
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov The potential for drug-drug interactions often arises from the inhibition or induction of these enzymes. Nitrogen-containing heterocyclic compounds, particularly those with imidazole (B134444) and triazole rings, are known to be potent inhibitors of various CYP isoforms. acs.orgresearchgate.net This inhibition typically occurs through the coordination of a nitrogen atom to the heme iron at the enzyme's active site. acs.org
While direct experimental studies on the modulation of CYP enzymes by this compound are limited in the public domain, the inherent chemical structure suggests a potential for such interactions. The indazole nucleus, with its pyrazole (B372694) ring system, could interact with the heme iron of CYP enzymes, leading to their inhibition. The halogen substituents could further influence the binding affinity and selectivity for different CYP isoforms. For example, antifungal agents containing an imidazole moiety have demonstrated nonselective inhibition of multiple P450s, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. researchgate.net This indicates that indazole-based compounds may also warrant investigation for their effects on drug metabolism pathways.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, IDO1 is recognized as a critical immune checkpoint protein; its upregulation in tumor cells helps create an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. nih.govnih.gov Consequently, the development of IDO1 inhibitors is a major focus in cancer immunotherapy. nih.gov
Research has identified the 1H-indazole scaffold as a novel and effective pharmacophore for potent IDO1 inhibition. nih.gov A study exploring a series of 1H-indazole derivatives revealed that substitutions on the indazole ring, particularly at the 4- and 6-positions, significantly impact inhibitory activity. nih.gov One of the most active compounds from this study, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, exhibited an IC50 value of 5.3 μM. nih.gov This finding underscores the importance of the indazole core and highlights that bromine substitution is compatible with, and potentially beneficial for, IDO1 inhibition. nih.gov Further supporting this, studies on other inhibitor scaffolds have shown that the introduction of halogens like chlorine and bromine can be favorable for IDO1 inhibitory activity. nih.govlookchem.com The 4-bromo-5-chloro substitution pattern could therefore represent a promising combination for the design of potent IDO1 inhibitors, leveraging interactions with hydrophobic pockets within the enzyme's active site. nih.gov
Table 2: IDO1 Inhibition by Representative 1H-Indazole Derivatives
| Compound | IDO1 Inhibition (IC50) |
|---|---|
| 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | 5.3 μM |
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its aberrant activity has been linked to various diseases, including mood disorders and neurodegenerative conditions. nih.gov The 1H-indazole scaffold has been successfully utilized to develop potent and selective inhibitors of GSK-3β. nih.gov Specifically, a series of 1H-indazole-3-carboxamides were optimized, demonstrating that the indazole core is crucial for establishing key interactions within the ATP-binding site of the enzyme. nih.gov This indicates that the this compound framework could serve as a foundational structure for novel GSK-3β inhibitors.
5-Lipoxygenase (5-LOX): 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov Inhibition of 5-LOX is a therapeutic strategy for treating inflammatory diseases. nih.gov However, based on a review of the available scientific literature, there is currently no direct evidence linking the this compound scaffold or related indazole derivatives to the inhibition of 5-Lipoxygenase. Research in this area has focused on other chemical scaffolds. mdpi.com
Structure-Activity Relationship (SAR) Studies for this compound Scaffolds
The structure-activity relationship (SAR) elucidates how the chemical structure of a compound influences its biological activity. For the indazole scaffold, SAR studies have provided valuable insights into designing more potent and selective enzyme inhibitors.
For IDO1 inhibitors , SAR analysis of 1H-indazole derivatives has been particularly informative. nih.gov Key findings indicate that the unsubstituted 1H-indazole ring is essential for activity, likely acting as the heme-binding pharmacophore. nih.gov Furthermore, modifications at both the 4- and 6-positions of the indazole ring have a substantial effect on inhibitory potency. nih.gov The activity of a 6-bromo substituted derivative suggests that halogenation is a favorable modification. nih.gov The presence of a halogen at the 4-position (bromo) and 5-position (chloro) could enhance activity through several mechanisms, including increased lipophilicity to better occupy hydrophobic pockets (Pockets A and B) of the IDO1 active site, and the potential for halogen bonding with protein residues. nih.gov
In the context of kinase inhibitors , SAR studies of indazole amides have demonstrated the importance of the core heterocycle in anchoring the molecule to the hinge region of the kinase ATP-binding site. nih.govresearchgate.net The substituents on the indazole ring are critical for achieving selectivity among different kinases. Halogen substitutions can fine-tune the electronic properties and conformation of the inhibitor, leading to improved potency and a more desirable selectivity profile against off-target kinases. mdpi.com
For GSK-3β inhibitors , SAR exploration of 1H-indazole-3-carboxamides revealed that the indazole core is deeply involved in crucial binding interactions. nih.gov While modifications on other parts of the molecule were explored to modulate properties like metabolic stability, the integrity and substitution pattern of the indazole ring itself were central to maintaining high potency. nih.gov
Mechanistic Investigations of 4 Bromo 5 Chloro 1h Indazole Biological Actions
Molecular Target Identification and Validation
The specific molecular targets of 4-bromo-5-chloro-1H-indazole have not been definitively identified in peer-reviewed literature. Generally, indazole scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets. Derivatives of indazole have been widely investigated as inhibitors of protein kinases, a large family of enzymes that play crucial roles in cellular signaling. Therefore, it is hypothesized that this compound may also exhibit activity against one or more kinases.
The process of target identification and validation for a compound like this would typically involve several stages:
High-Throughput Screening (HTS): The compound would be tested against a large panel of known biological targets, such as a comprehensive kinase panel, to identify initial "hits."
Hit-to-Lead Optimization: Initial hits would be chemically modified to improve potency and selectivity, with the specific halogenation pattern of this compound influencing its binding properties.
Target Validation: Once a primary target is identified, further cellular and in vivo studies are required to confirm that modulation of this target by the compound leads to the desired physiological effect.
Without specific experimental data, any discussion of molecular targets for this compound remains speculative and based on the activities of structurally related compounds.
Receptor Binding Interactions and Selectivity
There is currently no specific data available from receptor binding assays for this compound. Such studies are essential to determine the affinity and selectivity of a compound for its molecular target.
For a hypothetical kinase target, binding interactions would likely involve:
Hydrogen Bonding: The nitrogen atoms of the indazole ring are capable of forming hydrogen bonds with amino acid residues in the ATP-binding pocket of a kinase.
Hydrophobic Interactions: The aromatic ring system would engage in hydrophobic interactions with nonpolar residues.
Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
The selectivity profile, which is the measure of a compound's ability to bind to its intended target over other related targets, is a critical aspect of drug development. The specific substitution pattern of bromine at the 4-position and chlorine at the 5-position would uniquely influence the compound's shape and electronic distribution, thereby governing its selectivity profile.
Elucidation of Cellular Pathways Modulated by this compound
Given the lack of identified molecular targets, the specific cellular pathways modulated by this compound remain unelucidated. If the compound were to act as a kinase inhibitor, it could potentially affect numerous downstream signaling pathways. For example, inhibition of a kinase involved in cell cycle progression could lead to cell cycle arrest, while inhibition of a kinase in a pro-inflammatory signaling cascade could result in anti-inflammatory effects.
Techniques used to elucidate pathway modulation include:
Phosphoproteomics: To identify changes in protein phosphorylation downstream of a target kinase.
Gene Expression Profiling: To observe changes in the transcription of genes regulated by the affected pathway.
Cell-Based Assays: To measure specific cellular responses, such as proliferation, apoptosis, or cytokine production.
Until such studies are conducted specifically with this compound, its impact on cellular pathways is unknown.
Computational Modeling of Ligand-Target Interactions and Binding Affinity
Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting and understanding how a ligand like this compound might interact with a potential biological target. However, these studies are predicated on having a known or hypothesized target structure.
A typical computational workflow would involve:
Homology Modeling: If the crystal structure of the target protein is unavailable, a model may be built based on the structure of a related protein.
Molecular Docking: The 3D structure of this compound would be computationally placed into the binding site of the target protein to predict the most likely binding pose and estimate the binding affinity (docking score).
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the role of specific amino acid residues.
The results of such modeling can guide the synthesis of new analogs with improved binding characteristics. Without a confirmed molecular target, computational studies for this compound have not been reported.
Advanced Characterization and Analytical Methodologies in 4 Bromo 5 Chloro 1h Indazole Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone for the molecular-level investigation of 4-Bromo-5-chloro-1H-indazole. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While specific spectral data for this exact compound is not extensively detailed in publicly available literature, the expected chemical shifts and coupling patterns can be inferred from its structure and data on closely related analogues.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the N-H proton.
The protons on the indazole ring are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. smolecule.com The precise chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
The proton at position 3 of the indazole ring would likely appear as a singlet, while the protons at positions 6 and 7 would appear as doublets due to ortho-coupling.
The N-H proton of the pyrazole (B372694) ring is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.
The seven carbon atoms of the this compound core are expected to produce seven distinct signals.
Aromatic carbons generally appear in the 110-140 ppm range. smolecule.com The carbons directly attached to the electronegative halogen atoms (C4 and C5) would be significantly influenced, and their shifts would be key indicators for confirming the substitution pattern.
2D NMR Techniques: For more complex derivatives or to unambiguously assign proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These methods help establish connectivity between protons, directly link protons to their attached carbons, and map long-range proton-carbon correlations, respectively, which is crucial when synthesizing more complex molecules from the this compound scaffold.
Table 1: Predicted NMR Spectroscopic Data for this compound This table is based on general chemical shift ranges for substituted indazoles and is for illustrative purposes.
| Technique | Structural Feature | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (H-3, H-6, H-7) | 7.0 - 8.5 | Shifts and coupling patterns depend on final structure. |
| N-H Proton | Variable (Broad Singlet) | Position is solvent and concentration dependent. | |
| ¹³C NMR | Aromatic Carbons | 110 - 140 | Shifts are influenced by halogen substitution. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several key absorption bands.
N-H Stretch: A moderate to sharp absorption band corresponding to the N-H stretching vibration of the indazole ring, typically appearing in the region of 3100-3300 cm⁻¹.
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring. smolecule.com
C=C Aromatic Stretch: Multiple sharp bands in the 1440-1625 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the fused aromatic rings. smolecule.com
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range can be attributed to C-N stretching vibrations within the heterocyclic ring. smolecule.com
C-Br and C-Cl Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique spectral fingerprint of the molecule.
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₇H₄BrClN₂) is approximately 230.9352 amu. An experimental HRMS value matching this calculated mass would confirm the molecular formula. The distinct isotopic pattern resulting from the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) provides a definitive signature for the presence of these halogens.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to assess the purity of a sample of this compound and to identify any volatile impurities or byproducts from a synthesis. The mass spectrum obtained from the GC-MS provides the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Chromatographic Purification and Analytical Validation (e.g., Flash Chromatography, HPLC)
Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the analytical validation of its purity.
Flash Chromatography: For preparative scale purification following synthesis, flash column chromatography is commonly employed. google.comgoogleapis.com In this technique, the crude product mixture is passed through a column of silica (B1680970) gel under pressure. A solvent system, typically a gradient of a non-polar solvent (like heptane (B126788) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to separate the target compound from starting materials, reagents, and byproducts based on differences in polarity. google.comgoogleapis.com Reaction progress and chromatographic separation are often monitored by Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature. By using a calibrated detector, HPLC can quantify the purity of the sample, often showing it to be >95% or >98% pure for research and development purposes. Chiral HPLC can be used to separate enantiomers of more complex derivatives. google.com The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is frequently used to monitor the progress of reactions involving this compound, confirming the presence of the desired product in real-time. google.com
Table 2: Common Chromatographic Methods in this compound Research
| Method | Application | Typical Stationary Phase | Typical Mobile Phase System |
|---|---|---|---|
| Flash Chromatography | Preparative Purification | Silica Gel | Ethyl Acetate / Heptane Gradient googleapis.com |
| HPLC / UPLC | Analytical Purity Validation | C18 Reverse-Phase | Acetonitrile / Water or Methanol / Water |
| LC-MS | Reaction Monitoring | C18 Reverse-Phase | Varies; compatible with MS detection |
Crystallographic Analysis of this compound Derivatives
While single-crystal X-ray diffraction data for this compound itself is not readily found in the literature, the technique is crucial for the structural analysis of its more complex derivatives. acs.org When this compound is used as a building block in medicinal chemistry, crystallographic analysis of the final, often intricate, products serves several vital purposes:
Unambiguous Structure Confirmation: It provides absolute confirmation of the molecular structure, including the connectivity of atoms and the regiochemistry of subsequent reactions on the indazole ring.
Stereochemistry Determination: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.
Conformational Analysis: It reveals the three-dimensional shape and conformation of the molecule in the solid state, which is critical for understanding its interaction with biological targets like proteins.
For instance, crystallographic data for complex indazole arylsulfonamides have been deposited with the Cambridge Crystallographic Data Centre (CCDC), underscoring the importance of this technique in the field. acs.org Furthermore, techniques like X-ray powder diffraction (XRPD) are used to characterize the solid-state properties (e.g., polymorphism) of pharmaceutically relevant derivatives. google.com
Computational Chemistry and Cheminformatics in 4 Bromo 5 Chloro 1h Indazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of molecules. mdpi.com For 4-Bromo-5-chloro-1H-indazole, these methods can predict key properties that govern its chemical behavior and interactions.
DFT calculations can determine the molecule's three-dimensional geometry with high accuracy and map its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.net These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. researchgate.net For this compound, the nitrogen atoms of the indazole ring are expected to be regions of negative potential, while the hydrogen atom on the nitrogen is a region of positive potential.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors provide a theoretical basis for predicting how the molecule will behave in different chemical environments, guiding its synthetic modification. beilstein-journals.org Natural Bond Orbital (NBO) analyses can also be performed to understand charge distribution and the nature of bonding within the molecule. beilstein-journals.org
| Descriptor | Typical Calculated Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.5 to 6.5 | Correlates with chemical stability and reactivity |
| Electronegativity (χ) | 3.7 to 4.7 | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.2 to 3.2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.5 to 3.5 | Quantifies electrophilic character |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, docking studies are essential for identifying potential biological targets, such as protein kinases, and for understanding the specific interactions that stabilize the ligand-protein complex. nih.govresearchgate.net The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. nih.gov Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are analyzed to rationalize the binding mode. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding. researchgate.net By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can validate the docking results and gain a more realistic understanding of the interaction dynamics in a solvated environment. nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net
For instance, indazole derivatives have been successfully docked into the active sites of various kinases, where the indazole core often acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone. nih.gov The bromine and chlorine substituents on the this compound ring can be strategically utilized to form halogen bonds or to occupy specific hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity. longdom.org
In Silico Screening and Virtual Library Design for Novel Indazole Derivatives
The this compound structure serves as an excellent starting point, or scaffold, for the design of virtual chemical libraries. In silico screening, also known as virtual screening, involves the computational evaluation of these large libraries of compounds to identify those with a high probability of binding to a specific biological target. longdom.org This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.
Virtual library design begins with the core scaffold of this compound. Various chemical groups can be computationally attached at different positions (e.g., the N1 position of the indazole ring) to generate thousands or even millions of virtual derivatives. diva-portal.org These libraries can then be screened using methods like structure-based virtual screening (e.g., molecular docking) or ligand-based virtual screening (e.g., pharmacophore modeling or quantitative structure-activity relationship models). longdom.orgnih.gov
Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a known active ligand or the protein's binding site and then used to rapidly screen virtual libraries for compounds that match the model. nih.gov This allows for the identification of structurally diverse molecules that still possess the key features required for biological activity.
Prediction of Biological Activity and ADMET Properties
A critical aspect of early-stage drug discovery is the prediction of a molecule's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico models are widely used to predict these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and testing. japsonline.comnih.gov
For this compound and its derivatives, various computational tools can predict key ADMET parameters. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA). researchgate.net Rules like Lipinski's Rule of Five help assess the "drug-likeness" of a compound, predicting its potential for good oral bioavailability. japsonline.com
Table 2: Representative In Silico ADMET Property Predictions (Note: This table is illustrative, showing typical parameters evaluated for drug candidates based on the indazole scaffold.)
| Property | Predicted Parameter | Significance |
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability |
| Caco-2 Permeability | In vitro model for intestinal absorption | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts potential for CNS effects |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions |
| Excretion | Total Clearance | Predicts the rate of removal from the body |
| Toxicity | AMES Mutagenicity | Predicts potential to be a mutagen |
| hERG Inhibition | Predicts risk of cardiotoxicity |
Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool used to predict the biological activity of new compounds. longdom.org By building a statistical model that correlates the chemical structures of a set of known active and inactive compounds with their biological activity, a QSAR model can then predict the activity of new, untested molecules. nih.gov For indazole derivatives, 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors for targets like kinases and other enzymes. longdom.orgnih.gov
Future Directions and Emerging Applications of 4 Bromo 5 Chloro 1h Indazole Research
Development of 4-Bromo-5-chloro-1H-indazole as Lead Compounds in Drug Discovery
The indazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, particularly in oncology. nih.gov Derivatives of this compound can be systematically modified to generate libraries of new chemical entities. These derivatives hold potential as lead compounds for various therapeutic targets.
The primary focus for indazole derivatives has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov By serving as a scaffold, this compound can be elaborated with different functional groups to optimize binding affinity and selectivity for specific kinase targets. For instance, structure-guided design has been used to develop 1H-indazole derivatives that show potent inhibitory activity against epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies. nih.gov
Research findings have shown that substituted indazoles can act as multi-kinase inhibitors, targeting enzymes such as c-Kit, PDGFRβ, and FLT3. nih.gov The development of derivatives from this compound could lead to novel agents for non-small cell lung cancer (NSCLC), breast cancer, and other malignancies. nih.govnih.gov
| Indazole-Based Kinase Inhibitor | Primary Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma) | nih.gov |
| Axitinib (B1684631) | VEGFR | Oncology (Renal Cell Carcinoma) | nih.gov |
| Entrectinib | ROS1, NTRK, ALK | Oncology (NSCLC, Solid Tumors) | nih.gov |
| Niraparib | PARP | Oncology (Ovarian Cancer) | nih.gov |
Beyond oncology, indazole derivatives have shown promise against various pathogens. Studies on 2H-indazole derivatives revealed potent antiprotozoal activity against organisms like Giardia intestinalis and Trichomonas vaginalis, in some cases exceeding the efficacy of the standard drug metronidazole. nih.gov This suggests that this compound could be a starting point for developing new anti-infective agents.
Exploration in Material Science Applications (e.g., Fluorescence, Optoelectronic Materials)
The indazole motif is recognized for its favorable photophysical properties, making it an attractive scaffold for applications in material science. benthamdirect.com The aromatic, electron-rich nature of the heterocyclic system can be tuned by substituents to alter its electronic and optical characteristics. The bromine and chlorine atoms on the this compound ring act as heavy atoms, which could influence properties like phosphorescence and intersystem crossing, phenomena relevant to organic light-emitting diodes (OLEDs) and sensors.
Future research could involve synthesizing polymers or small molecules incorporating the this compound unit. These materials could be investigated for:
Fluorescent Probes: Modifications to the indazole core could yield compounds that exhibit fluorescence upon binding to specific analytes, making them useful as chemical sensors.
Optoelectronic Materials: The electronic properties of indazole derivatives could be harnessed for use in organic semiconductors, photovoltaics, or as components in dye-sensitized solar cells.
While specific studies on this compound in this area are nascent, the foundational properties of the indazole class strongly support its potential for exploration in developing new functional materials. benthamdirect.com
Advancements in Green Chemistry and Sustainable Synthetic Methodologies for Indazoles
The synthesis of complex heterocyclic compounds like this compound traditionally involves multi-step processes that may use harsh reagents and generate significant waste. Modern organic synthesis is increasingly focused on "green" and sustainable methodologies to improve efficiency and reduce environmental impact. benthamdirect.com
Recent advancements in the synthesis of indazoles have centered on several key areas applicable to this compound:
Catalyst-Based Approaches: The use of transition-metal catalysts (e.g., copper, palladium) has enabled more efficient and selective formation of the indazole ring. benthamdirect.com For example, copper-catalyzed one-pot, three-component reactions have been developed for synthesizing 2H-indazoles using green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and reproducibility for synthesizing indazoles. acs.org This technology allows for precise control over reaction conditions and can enable the safe use of reactive intermediates, providing a scalable route for producing indazole-based pharmaceutical fragments. acs.org
One-Pot Reactions: Combining multiple reaction steps into a single procedure (a "one-pot" reaction) reduces the need for intermediate purification steps, saving time, solvents, and energy. organic-chemistry.org
Environmentally Friendly Solvents and Conditions: Research is ongoing to replace hazardous solvents with greener alternatives and to develop reactions that can be performed under milder conditions, such as room temperature. organic-chemistry.org
| Synthetic Approach | Key Features | Sustainability Benefit | Reference |
|---|---|---|---|
| Copper-Catalyzed Three-Component Reaction | One-pot synthesis in a green solvent (PEG 300) | Reduced waste, use of a recyclable solvent | organic-chemistry.org |
| Flow Chemistry Synthesis | Continuous process with enhanced safety and scalability | Improved energy efficiency, safer handling of reagents | acs.org |
| Electrochemical Synthesis | Uses electricity to drive reactions, avoiding harsh chemical oxidants/reductants | Reduces chemical waste, high selectivity | organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid heating leads to significantly shorter reaction times | Energy efficiency, high throughput | benthamdirect.com |
Applying these green methodologies to the synthesis of this compound and its derivatives is a critical future direction to make their production more economically viable and environmentally sustainable.
Integration of Omics Technologies in Biological Evaluation of Indazole Derivatives
As derivatives of this compound are developed as drug candidates, a deep understanding of their biological effects is essential. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic, system-wide view of how a compound interacts with a biological system. proventainternational.commdpi.com
The integration of these technologies can revolutionize the biological evaluation of indazole derivatives in several ways:
Mechanism of Action Studies: Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) can reveal which cellular pathways are perturbed by an indazole derivative, helping to confirm its intended mechanism or uncover new ones. mdpi.com
Biomarker Discovery: By analyzing omics data from cells or tissues treated with a compound, researchers can identify biomarkers that predict response or resistance to the potential drug. This is a cornerstone of precision medicine. proventainternational.com
Toxicity Profiling: Omics technologies can provide early insights into potential off-target effects or toxicity by detecting changes in gene or protein expression related to cellular stress or damage pathways. proventainternational.com
By employing a multi-omics approach, researchers can build comprehensive models of the biological activity of this compound derivatives, accelerating their development and improving the chances of clinical success. mdpi.com This data-rich approach allows for a more rational and informed drug discovery process, moving beyond single-endpoint assays to a systems-level understanding of a compound's impact. proventainternational.com
Q & A
Q. How can reaction conditions be optimized for synthesizing 4-Bromo-5-chloro-1H-indazole to achieve high yield and purity?
- Methodological Answer: Optimization involves controlling variables such as reaction temperature, solvent polarity, and catalyst loading. For halogenated indazoles, bromination and chlorination steps often require inert atmospheres (e.g., argon) to prevent side reactions. Sequential halogenation can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% by area normalization).
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm regiochemistry of bromine and chlorine substituents. Aromatic protons adjacent to halogens show distinct deshielding (e.g., δ 7.8–8.2 ppm for H-4 and H-5 in CDCl).
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (expected [M+H] at m/z 235.92 for CHBrClN).
- Elemental Analysis: Confirm stoichiometry (C, H, N within ±0.4% of theoretical values).
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer: After quenching reactions (e.g., with aqueous NaSO to remove excess halogenating agents), extract the product using ethyl acetate. Perform column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate (7:3) mobile phase. For recrystallization, dissolve the crude product in hot ethanol, filter, and slowly add water to induce crystallization. Monitor purity via melting point (expected 123–127°C for similar brominated indazoles ).
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer: Discrepancies may arise from twinning or disorder in the crystal lattice. Use SHELXL’s TWIN and BASF commands to model twinning, and refine anisotropic displacement parameters for heavy atoms (Br, Cl). Validate the model using R (<0.05) and goodness-of-fit (GOF ≈ 1.0). Cross-check with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set) to ensure bond lengths and angles align with computational predictions .
Q. What experimental strategies are used to investigate the interaction of this compound with biological targets like kinases or GPCRs?
- Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) to measure IC values. Pre-incubate the compound with the enzyme (e.g., 30 min at 25°C) before adding substrates.
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (k, k) at varying compound concentrations.
- Molecular Docking: Perform in silico screening using AutoDock Vina or Schrödinger’s Glide. Prioritize binding poses with halogen-bonding interactions between Br/Cl and protein backbone carbonyls .
Q. How can halogen substituents (Br, Cl) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Bromine at the 4-position is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh) (5 mol%) with arylboronic acids in dioxane/HO (3:1) at 80°C. Chlorine at the 5-position can act as a directing group in C-H activation reactions. For example, employ Pd(OAc) with PhI(OAc) as an oxidant to functionalize the indazole core .
Q. What computational methods are employed to predict the pharmacological profile of this compound derivatives?
- Methodological Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- ADMET Prediction: Tools like SwissADME assess logP (target <3), topological polar surface area (TPSA <90 Ų), and cytochrome P450 inhibition.
- Free Energy Perturbation (FEP): Simulate binding free energy changes upon introducing substituents (e.g., replacing Br with CF) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between experimental and computational NMR chemical shifts for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects or improper DFT functional selection. Recalculate shifts using the polarizable continuum model (PCM) for solvent (e.g., chloroform) at the B3LYP/6-311+G(2d,p) level. Compare experimental (500 MHz) and computed H shifts; deviations >0.3 ppm may indicate conformational flexibility. Use NOESY to confirm spatial proximity of protons in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
